molecular formula C21H17FN2O4S B14227438 N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827577-08-2

N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14227438
CAS No.: 827577-08-2
M. Wt: 412.4 g/mol
InChI Key: YBQDOWVBHURDIK-UHFFFAOYSA-N
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Description

N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound known for its unique structure and properties. It contains a fluorobenzoyl group, a sulfamoyl group, and an acetamide group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 2-(2-fluorobenzoyl)benzenesulfonamide with 4-acetamidobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity, while the acetamide group can modulate its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(4-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
  • N-(4-{[2-(2-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
  • N-(4-{[2-(2-Bromobenzoyl)phenyl]sulfamoyl}phenyl)acetamide

Uniqueness

N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

827577-08-2

Molecular Formula

C21H17FN2O4S

Molecular Weight

412.4 g/mol

IUPAC Name

N-[4-[[2-(2-fluorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H17FN2O4S/c1-14(25)23-15-10-12-16(13-11-15)29(27,28)24-20-9-5-3-7-18(20)21(26)17-6-2-4-8-19(17)22/h2-13,24H,1H3,(H,23,25)

InChI Key

YBQDOWVBHURDIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3F

Origin of Product

United States

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